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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation and

analysis of keratan sulphate (KS) knockout mouse models. These models are invaluable tools

for investigating the biological functions of KS in development, tissue homeostasis, and

disease, as well as for the preclinical evaluation of potential therapeutic agents.

Introduction
Keratan sulphate is a complex glycosaminoglycan (GAG) found in various tissues, with

particularly high abundance in the cornea, cartilage, and central nervous system. It plays

crucial roles in tissue hydration, matrix organization, cell adhesion, and signaling. The

generation of knockout mouse models targeting genes involved in KS biosynthesis or its

protein core has significantly advanced our understanding of its physiological importance.

This guide will cover the primary methodologies for generating KS knockout mice, focusing on

CRISPR/Cas9-mediated genome editing and homologous recombination in embryonic stem

(ES) cells. It will also provide detailed protocols for the characterization of these models and

summarize key phenotypic data from established KS-related knockout lines.
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Several key enzymes and core proteins are involved in the biosynthesis of keratan sulphate,

making them prime targets for generating knockout mouse models.

B3gnt7 (Beta-1,3-N-acetylglucosaminyltransferase 7): This enzyme is crucial for the

elongation of the KS chain by adding N-acetylglucosamine. Knockout of this gene leads to a

severe reduction or absence of KS.

Chst6 (Carbohydrate Sulfotransferase 6): This gene encodes corneal N-acetylglucosamine-

6-O-sulfotransferase, which is essential for the sulphation of KS in the cornea. Mutations in

CHST6 in humans cause macular corneal dystrophy.

Kera (Keratocan): Encodes a small leucine-rich proteoglycan (SLRP) that is a major carrier

of KS in the cornea. Mutations in the human KERA gene are associated with cornea plana.

Lum (Lumican): Another major KS-carrying SLRP in the cornea. Lumican deficiency leads to

corneal opacity and altered collagen fibril organization.

Generation of Knockout Mouse Models
Two primary methods are widely used for generating knockout mice: CRISPR/Cas9 and

homologous recombination in embryonic stem cells.

CRISPR/Cas9-Mediated Knockout
The CRISPR/Cas9 system offers a rapid and efficient method for generating knockout mice by

introducing targeted double-strand breaks (DSBs) in the genome, which are then repaired by

the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift

mutations.[1][2]
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Caption: CRISPR/Cas9 knockout mouse generation workflow.

Homologous Recombination in Embryonic Stem (ES)
Cells
This traditional method involves introducing a targeting vector into ES cells. The vector

contains a drug resistance gene flanked by sequences homologous to the target gene, allowing

for the replacement of the target gene with the resistance cassette through homologous

recombination.
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Caption: Homologous recombination knockout workflow.

Quantitative Data from Keratan Sulphate Knockout
Mouse Models
The following tables summarize key quantitative phenotypic data from various keratan
sulphate-related knockout mouse models.

Table 1: Corneal Phenotypes in Keratan Sulphate-Related Knockout Mice
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Gene
Knockout

Corneal
Opacity

Stromal
Thickness

Collagen Fibril
Diameter

Reference(s)

B3gnt7 Not reported
Thinner than

wild-type
Not reported [3]

Chst6
Present in adult

zebrafish model

Not reported for

mouse

Increased (39.23

± 3.69 nm vs

32.22 ± 2.13 nm

in WT) in a

knockdown

model

[4]

Kera Transparent
Thinner than

wild-type

Larger than wild-

type
[5][6]

Lum Present
Reduced by

~40%

Increased,

especially in

posterior stroma

[7][8]

Table 2: Other Phenotypes in Keratan Sulphate-Related Knockout Mice

Gene
Knockout

Skin
Phenotype

Skeletal
Phenotype

Other Notable
Phenotypes

Reference(s)

B3gnt7 Not reported Not reported

Absence of

detectable KS in

the cornea.

[3]

Chst6 Not reported

Jaw and skeletal

defects in adult

zebrafish model

Loss of sulfated

KS epitopes.
[9]

Kera Not reported Not reported
Narrower

cornea-iris angle.
[5]

Lum Skin fragility Not reported

Delayed corneal

epithelium

wound healing.

[7][9]
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Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout Mouse
Generation
1. sgRNA Design and Synthesis:

Design sgRNAs targeting a critical exon of the gene of interest using online tools (e.g.,

crispr.mit.edu).[1]

Select sgRNAs with high on-target scores and minimal off-target effects.

Synthesize sgRNAs via in vitro transcription or order synthetic sgRNAs.

2. Microinjection Mixture Preparation:

Prepare a microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA).

Mix Cas9 mRNA (e.g., 150 ng/μL) and sgRNA (e.g., 100 ng/μL) in the microinjection buffer.

[1]

Centrifuge the mixture to pellet any debris.

3. Zygote Microinjection:

Collect fertilized oocytes (zygotes) from superovulated female mice.

Perform pronuclear microinjection of the Cas9/sgRNA mixture into the zygotes.[10]

Alternatively, electroporation can be used to deliver the CRISPR components.

4. Embryo Transfer:

Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female

mice.

5. Genotyping of Founder Mice:

At 3 weeks of age, obtain tail biopsies from the resulting pups (F0 generation).
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Extract genomic DNA.

Perform PCR amplification of the target region.

Sequence the PCR products to identify insertions or deletions (indels) that result in a

frameshift mutation.[1]

Protocol 2: Screening of ES Cell Clones by Southern
Blotting
1. Genomic DNA Isolation and Digestion:

Isolate high-quality genomic DNA from individual ES cell clones.

Digest 10-20 µg of genomic DNA with a suitable restriction enzyme that cuts outside the

targeting arms and will produce different sized fragments for the wild-type and targeted

alleles.[11]

2. Gel Electrophoresis:

Separate the digested DNA fragments on a 0.8% agarose gel.

3. Southern Transfer:

Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+) by capillary transfer.

4. Probe Labeling and Hybridization:

Design a DNA probe that binds to a region outside the homologous arms of the targeting

vector.

Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) label.

Pre-hybridize the membrane to block non-specific binding.

Hybridize the membrane with the labeled probe overnight at 65°C.[12]

5. Washing and Detection:
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Wash the membrane under stringent conditions to remove unbound probe.

Detect the probe signal by autoradiography (for radioactive probes) or chemiluminescence

(for non-radioactive probes).[12]

Analyze the band sizes to identify correctly targeted ES cell clones.

Protocol 3: PCR Genotyping of Knockout Mice
1. DNA Extraction:

Obtain a small piece of tail tissue (~2 mm) from weaned pups.

Extract genomic DNA using a commercial kit or a standard proteinase K digestion and

isopropanol precipitation method.

2. PCR Amplification:

Design three primers: a forward primer upstream of the targeted region, a reverse primer

within the deleted region (for the wild-type allele), and a reverse primer within the selection

cassette (for the knockout allele).

Set up a PCR reaction containing genomic DNA, primers, dNTPs, PCR buffer, and a Taq

polymerase.

Use a thermal cycler with the following general conditions: initial denaturation at 94°C for 3

min; 30-35 cycles of 94°C for 30s, 60°C for 30s, and 72°C for 1 min; and a final extension at

72°C for 10 min.[11]

3. Gel Electrophoresis:

Run the PCR products on a 1.5-2% agarose gel.

Visualize the DNA bands under UV light. The band pattern will indicate the genotype (wild-

type, heterozygous, or homozygous knockout).

Protocol 4: Histological Analysis of Mouse Cornea
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1. Tissue Fixation and Embedding:

Enucleate the mouse eyes and fix them in 4% paraformaldehyde overnight at 4°C.

Dehydrate the tissue through a graded series of ethanol.

Embed the tissue in paraffin wax.

2. Sectioning and Staining:

Cut 5 µm thick sections using a microtome.

Mount the sections on glass slides.

Deparaffinize and rehydrate the sections.

Stain with Hematoxylin and Eosin (H&E) for general morphology or with specific stains for

GAGs like Alcian Blue.

3. Microscopy:

Examine the stained sections under a light microscope to assess corneal structure,

thickness, and cellularity.

Protocol 5: Transmission Electron Microscopy (TEM) of
Corneal Collagen Fibrils
1. Tissue Fixation and Processing:

Fix small pieces of cornea in 2.5% glutaraldehyde in a suitable buffer (e.g., sodium

cacodylate).[6]

Post-fix with 1% osmium tetroxide.

Dehydrate the samples in a graded ethanol series.

Embed the tissue in an epoxy resin (e.g., Spurr's resin).[6]
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2. Ultrathin Sectioning:

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

Collect the sections on copper grids.

3. Staining and Imaging:

Stain the sections with uranyl acetate and lead citrate.[6]

Examine the sections using a transmission electron microscope.

Capture images of the corneal stroma at high magnification.

4. Analysis:

Use image analysis software to measure the diameter and spacing of collagen fibrils.

Protocol 6: Western Blot Analysis for Proteoglycans
1. Protein Extraction:

Dissect the cornea or other tissues of interest.

Homogenize the tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[7]

Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

2. Protein Quantification:

Determine the protein concentration of the extracts using a standard assay (e.g., BCA

assay).

3. SDS-PAGE:

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by size on an SDS-polyacrylamide gel.
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4. Protein Transfer:

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding.

Incubate the membrane with a primary antibody specific to the proteoglycan of interest (e.g.,

anti-lumican, anti-keratocan).

Wash the membrane to remove unbound primary antibody.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Wash the membrane thoroughly.

6. Detection:

Add a chemiluminescent substrate and detect the signal using a gel imager or X-ray film.[13]

Signaling Pathways and Keratan Sulphate
The absence of keratan sulphate can impact various signaling pathways involved in cell

proliferation, differentiation, and extracellular matrix homeostasis. While the precise

mechanisms are still under investigation, evidence suggests a potential interplay with pathways

such as TGF-β, PI3K-Akt, and MAPK.[14]
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Caption: Potential impact of KS knockout on cell signaling.
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The diagram above illustrates a hypothetical model where keratan sulphate proteoglycans

modulate the binding of growth factors to their receptors, thereby influencing downstream

signaling cascades like the PI3K-Akt and MAPK pathways. In a knockout scenario, the

absence of KS could lead to dysregulated signaling, affecting gene transcription related to cell

behavior and matrix production.

These application notes and protocols provide a comprehensive framework for the generation

and analysis of keratan sulphate knockout mouse models. By utilizing these powerful tools,

researchers can continue to unravel the complex roles of keratan sulphate in health and

disease, paving the way for novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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